6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid
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Overview
Description
6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-chloroimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. One common method involves the use of organometallic intermediates such as zinc and magnesium. For instance, the metalation of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) in tetrahydrofuran at -60°C leads to the formation of magnesium derivatives, which can then be quenched with various electrophiles to yield polyfunctionalized imidazopyrazine heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the use of scalable organometallic reactions and regioselective functionalization techniques suggests that similar methodologies could be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be replaced through nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed Negishi cross-couplings with functionalized organozinc reagents can lead to the formation of 6-substituted imidazo[1,2-a]pyrazines.
Common Reagents and Conditions:
TMPMgCl·LiCl: Used for regioselective metalation.
Palladium Catalysts: Employed in cross-coupling reactions.
Major Products:
Polyfunctionalized Imidazopyrazine Heterocycles: Resulting from regioselective functionalization.
6-Substituted Imidazo[1,2-a]pyrazines: Formed through cross-coupling reactions.
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Pharmaceutical Research: Its derivatives have shown potential in treating various diseases, including tuberculosis and cancer.
Chemical Biology: The compound is used in the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 6-chloroimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby exerting therapeutic effects .
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid: Another related compound with a pyridazine ring.
Uniqueness: 6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its pyrazine ring, which imparts distinct electronic and steric properties, making it a versatile scaffold for various chemical modifications and biological applications .
Properties
Molecular Formula |
C7H4ClN3O2 |
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Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-3-11-4(7(12)13)1-10-6(11)2-9-5/h1-3H,(H,12,13) |
InChI Key |
VKRLSRHCERQYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Cl)C(=O)O |
Origin of Product |
United States |
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